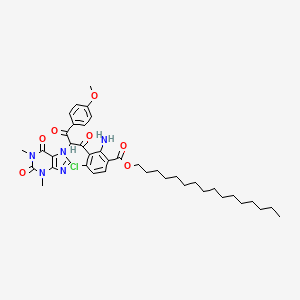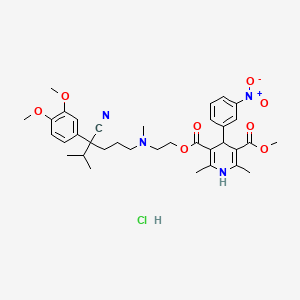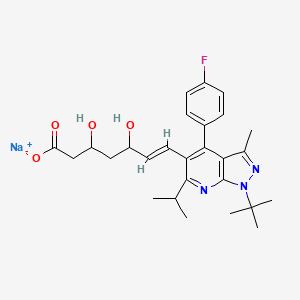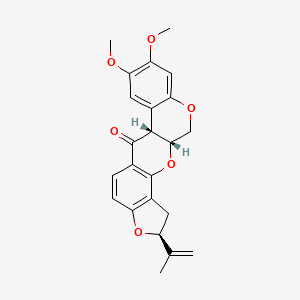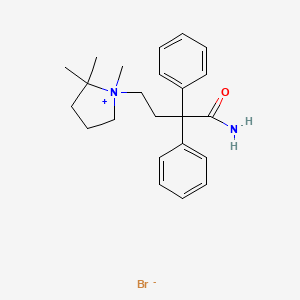
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyrrolidinium ring substituted with a carbamoyl group and two phenyl groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the carbamoyl and diphenylpropyl groups through nucleophilic substitution reactions. The final step often involves quaternization with methyl bromide to yield the desired pyrrolidinium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinium derivatives.
Scientific Research Applications
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
- 1-Benzyl-1-(3-carbamoyl-3,3-diphenylpropyl)-piperidinium bromide
Uniqueness
1-(3-Carbamoyl-3,3-diphenylpropyl)-1,2,2-trimethylpyrrolidinium bromide is unique due to its specific substitution pattern on the pyrrolidinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
3270-75-5 |
|---|---|
Molecular Formula |
C23H31BrN2O |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2,2-diphenyl-4-(1,2,2-trimethylpyrrolidin-1-ium-1-yl)butanamide;bromide |
InChI |
InChI=1S/C23H30N2O.BrH/c1-22(2)15-10-17-25(22,3)18-16-23(21(24)26,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14H,10,15-18H2,1-3H3,(H-,24,26);1H |
InChI Key |
KAANCUZADCSERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC[N+]1(C)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



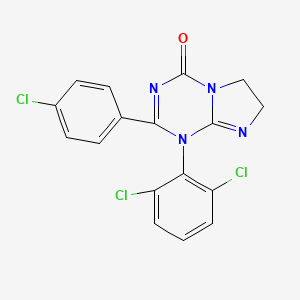
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
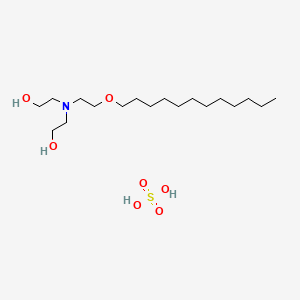

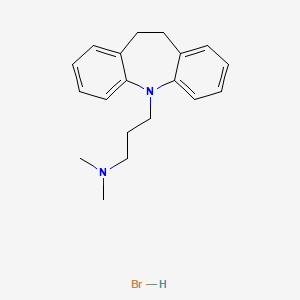
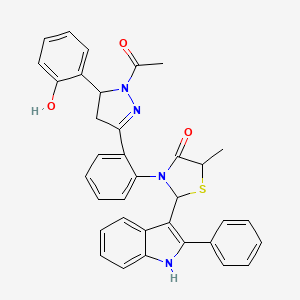
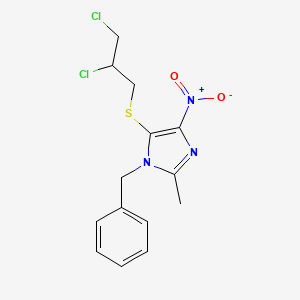
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)

